molecular formula C10H9BrN2O2 B1381744 Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate CAS No. 1260382-01-1

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate

Cat. No. B1381744
CAS RN: 1260382-01-1
M. Wt: 269.09 g/mol
InChI Key: LXNRSEDHQDLJLO-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate” is a chemical compound with the linear formula C9H7BrN2O2 . It is a solid at room temperature and has a molecular weight of 255.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) and the InChI key is DCYBEDQPCQOEIR-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Ring Transformation Studies

  • Fujimura, Nagano, Matsunaga, and Shindo (1984) studied the ring transformation of similar compounds, demonstrating the potential of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate in chemical transformations. They observed that certain derivatives undergo transformations under specific conditions, which is crucial for synthesizing new chemical entities (Fujimura et al., 1984).

Enthalpy of Formation Analysis

  • Orozco-Guareño, Campos, Bárcena-Soto, and Zuniga-Gutierrez (2019) conducted a study on the enthalpy of formation for various indazole compounds. Their research provides insights into the energetic and structural influences of different functional groups on compounds like this compound (Orozco-Guareño et al., 2019).

Regiospecific Synthesis

  • Dandu, Tao, Josef, Bacon, and Hudkins (2007) reported a regiospecific approach for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. This study highlights the importance of controlled synthesis methods for producing specific isomers of compounds like this compound (Dandu et al., 2007).

Synthesis of Derivatives

  • Okonya, Hoffman, and Johnson (2002) described methods for synthesizing 2-oxazolone-4-carboxylates from related ketoesters. This research is significant for understanding the synthetic pathways that can be applied to this compound (Okonya et al., 2002).

Structural Analysis

  • Anuradha, Vasuki, Surendrareddy, Veerareddy, and Dubey (2014) conducted a study on the structural characterization of similar compounds. Their research provides valuable information about the molecular structure, which is crucial for understanding the properties of this compound (Anuradha et al., 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-bromo-3-methyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-9-7(11)3-6(10(14)15-2)4-8(9)13-12-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRSEDHQDLJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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